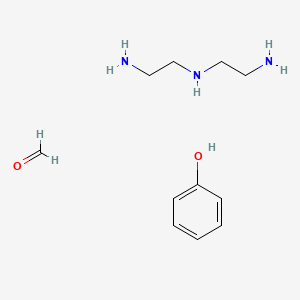
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is a complex compound that combines the properties of three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and phenol
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N’-(2-aminoethyl)ethane-1,2-diamine involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and auxiliary agent. The reaction is carried out in an organic solvent with ion exchange resin and iminodiacetonitrile stabilizer at temperatures ranging from 50 to 150°C and reaction pressures of 5 to 25 MPa .
Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. Phenol is synthesized through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone.
化学反応の分析
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol undergoes various types of chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes to form imines, a process that involves the elimination of water.
Oxidation and Reduction: The amine groups in N’-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation to form corresponding oxides or reduction to form amines.
Substitution Reactions: Phenol can undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the benzene ring towards substitution by electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and are carried out under mild conditions with the elimination of water.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids are used in the presence of catalysts like aluminum chloride.
Major Products
Imines: Formed from the condensation of N’-(2-aminoethyl)ethane-1,2-diamine with aldehydes.
Amines and Oxides: Resulting from the reduction and oxidation of the amine groups.
Substituted Phenols: Products of electrophilic aromatic substitution reactions involving phenol.
科学的研究の応用
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of polyimines.
Biology: Inhibits mitochondrial cytochrome c oxidase, affecting cellular copper levels.
Industry: Utilized in the production of adhesives, resins, and coatings due to its reactive amine and phenol groups.
作用機序
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves its interaction with molecular targets through its amine and phenol groups. The compound can form imines with aldehydes, leading to the formation of polyimines. It can also chelate metal ions, affecting enzymatic activities and cellular processes .
類似化合物との比較
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol can be compared with similar compounds such as:
Tris(2-aminoethyl)amine: Known for its fast reaction with aldehydes to form imines.
Diethylenetriamine: Used as a curing agent for epoxy resins and in the synthesis of chelating agents.
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but with different reactivity and applications.
These compounds share similar functional groups but differ in their reactivity, applications, and specific chemical properties, making N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol unique in its own right.
特性
CAS番号 |
67762-62-3 |
|---|---|
分子式 |
C11H21N3O2 |
分子量 |
227.30 g/mol |
IUPAC名 |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |
InChIキー |
YQYMKPAKHGOCKJ-UHFFFAOYSA-N |
正規SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCN)N |
関連するCAS |
55552-95-9 68583-68-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















